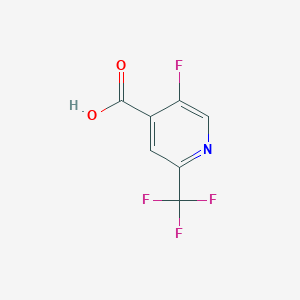
2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a derivative of indole, a heterocyclic compound that is widely distributed in both natural and synthetic compounds .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular formula of “2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one” is C17H14N3O2Cl. The FT-IR spectrum shows peaks at 3061 cm-1 (Ar-H str), 1538 cm-1 (Ar-C str), 3369 cm-1 (NH-str), 1646 cm-1 (NH-bend), 1705 cm-1 (C=O-str), and 689 cm-1 (Cl). The 1H-NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis
The compound is involved in a series of reactions leading to the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical And Chemical Properties Analysis
The compound has a melting point of 211–213°C. The ESI-MS spectrum shows a molecular ion peak at m/z 327 (57) [M+], 329 (21) [M++2], and other fragment ion peaks at various m/z values .作用機序
Safety and Hazards
将来の方向性
The indole framework is one of the most widely distributed heterocyclic nuclei in both natural and synthetic compounds. Due to its dynamic properties, it has been placed in a unique platform of nitrogenous heterocyclic compounds and has enhanced the interest of scientists all over the world towards the preparation of novel indole derivatives . Therefore, “2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one” and its derivatives have immense potential to be explored for newer therapeutic possibilities.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one involves the condensation of 2-methyl-1-propanone with 1-methyl-1H-indole-3-carbaldehyde in the presence of a base.", "Starting Materials": [ "2-methyl-1-propanone", "1-methyl-1H-indole-3-carbaldehyde", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1-propanone in a solvent and add a base to the solution.", "Step 2: Dissolve 1-methyl-1H-indole-3-carbaldehyde in the same solvent and add it dropwise to the solution from step 1 while stirring.", "Step 3: Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "Step 4: After completion of the reaction, the product can be isolated by filtration or extraction with a suitable solvent.", "Step 5: The product can be purified by recrystallization or chromatography." ] } | |
CAS番号 |
31806-50-5 |
製品名 |
2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one |
分子式 |
C13H15NO |
分子量 |
201.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



